2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a tetrahydro-2H-pyran-4-ylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole ring system, which can be synthesized from salicylic acids and acetylenic esters using CuI and NaHCO3 in acetonitrile . The tetrahydro-2H-pyran-4-ylthioethyl group can be introduced through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole ring can engage in π-π interactions with aromatic residues, while the tetrahydro-2H-pyran-4-ylthioethyl group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)piperidine
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
- 2-(benzo[d][1,3]dioxol-5-yl)-8-methoxy-3-nitro-2H-chromene
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of both the benzo[d][1,3]dioxole ring and the tetrahydro-2H-pyran-4-ylthioethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(17-5-8-22-13-3-6-19-7-4-13)10-12-1-2-14-15(9-12)21-11-20-14/h1-2,9,13H,3-8,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKBJJCSNWGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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